molecular formula C7H14N2O B1320318 2-(4-Methylpiperazin-1-yl)acetaldehyde CAS No. 887588-94-5

2-(4-Methylpiperazin-1-yl)acetaldehyde

Cat. No.: B1320318
CAS No.: 887588-94-5
M. Wt: 142.2 g/mol
InChI Key: HTALWDRNRKAFMF-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)acetaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an acetaldehyde functional group.

Biochemical Analysis

Biochemical Properties

(4-Methyl-piperazin-1-YL)-acetaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with enzymes such as cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), inhibiting their activities . These interactions are crucial as they can influence various cellular processes, including cell cycle regulation and energy metabolism.

Cellular Effects

The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde on different cell types and cellular processes are profound. It has been shown to induce apoptosis in tumor cells, suggesting its potential as an anti-cancer agent . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of serotonin type-3 receptors, which are involved in neural pathways related to depression .

Molecular Mechanism

At the molecular level, (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, its interaction with CDK4 and ARK5 leads to the inhibition of these kinases, resulting in the induction of apoptosis in tumor cells . Additionally, (4-Methyl-piperazin-1-YL)-acetaldehyde’s modulation of serotonin type-3 receptors suggests a serotonergic mechanism behind its antidepressant-like effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methyl-piperazin-1-YL)-acetaldehyde change over time. Studies have shown that it remains stable under certain conditions, but its degradation can lead to reduced efficacy. Long-term exposure to (4-Methyl-piperazin-1-YL)-acetaldehyde has been observed to cause sustained changes in cellular function, including prolonged inhibition of kinase activities and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of (4-Methyl-piperazin-1-YL)-acetaldehyde vary with different dosages in animal models. At lower doses, it exhibits antidepressant-like effects, while higher doses can induce toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which (4-Methyl-piperazin-1-YL)-acetaldehyde is effective without causing harm.

Metabolic Pathways

(4-Methyl-piperazin-1-YL)-acetaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of CDK4 and ARK5 affects pathways related to cell cycle regulation and energy metabolism . Additionally, its modulation of serotonin type-3 receptors influences neural pathways associated with depression .

Transport and Distribution

Within cells and tissues, (4-Methyl-piperazin-1-YL)-acetaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall efficacy and function .

Subcellular Localization

The subcellular localization of (4-Methyl-piperazin-1-YL)-acetaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that (4-Methyl-piperazin-1-YL)-acetaldehyde exerts its effects precisely where needed within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)acetaldehyde typically involves the reaction of 4-methylpiperazine with acetaldehyde under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)acetaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylpiperazin-1-yl)acetaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various piperazine-based compounds with potential therapeutic applications .

Biology

In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in structure-activity relationship (SAR) studies to understand the effects of different substituents on the biological activity of piperazine derivatives .

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to drugs with various pharmacological activities, including antidepressant, antipsychotic, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its versatility and reactivity make it valuable in the synthesis of a wide range of products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylpiperazin-1-yl)acetaldehyde is unique due to its specific combination of a piperazine ring and an aldehyde functional group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-2-4-9(5-3-8)6-7-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTALWDRNRKAFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601798
Record name (4-Methylpiperazin-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-94-5
Record name (4-Methylpiperazin-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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